![molecular formula C12H10FNOS B2519761 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 842115-55-3](/img/structure/B2519761.png)
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one, also known as FMTE, is a synthetic compound that has recently gained attention due to its potential applications in scientific research. It is a novel compound that is structurally similar to a number of known compounds, such as thiophene and benzothiophene, but has unique properties that make it useful for a variety of applications.
科学的研究の応用
Synthetic Chemistry and Drug Development
Compounds containing the thiazole moiety, such as the specified chemical, are of significant interest in synthetic chemistry due to their potential biological activities. Thiazoles and fluorophenyl groups are often incorporated into drug molecules to improve their pharmacokinetic properties and to modulate their interaction with biological targets. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles highlight the importance of such structures in medicinal chemistry, suggesting that our compound could serve as a precursor or active moiety in drug development efforts, especially in areas requiring specific molecular interactions facilitated by the fluorophenyl and thiazolyl groups (Abdurakhmanova et al., 2018).
Material Science
In material science, thiazole and fluorophenyl derivatives are explored for their optical and electronic properties. They can be used in the synthesis of luminescent materials, organic semiconductors, and as part of molecular sensors. The synthesis and properties of functionalized quinazolines and pyrimidines, which share structural similarities with thiazoles, demonstrate the utility of such compounds in developing optoelectronic materials, indicating potential applications of our compound in similar domains (Lipunova et al., 2018).
Biomedical Research
In the biomedical sector, molecules with the fluorophenyl and thiazole components are investigated for their therapeutic potential. For instance, compounds with these moieties have been studied for their antimicrobial, anticancer, and antidiabetic activities. The medicinal perspective of 2,4-thiazolidinediones as antimicrobial, antitumor, and antidiabetic agents showcases the broad spectrum of biological activities associated with thiazole derivatives, suggesting the possible exploration of our compound in similar biomedical applications (Singh et al., 2022).
Environmental and Analytical Chemistry
Fluorophenyl and thiazole derivatives are also relevant in environmental and analytical chemistry for the detection of pollutants and as components of sensors due to their specific reactivity and ability to participate in selective binding interactions. The development of fluorescent chemosensors based on related structures underscores the potential application of such compounds in detecting various analytes, highlighting another possible research avenue for the specified chemical (Roy, 2021).
作用機序
Target of Action
It is described as a biochemical reagent that can be used as a biological material or organic compound for life science related research . This suggests that it may interact with various biological targets depending on the specific context of the research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one . These factors could include temperature, pH, presence of other chemicals, and specific conditions of the biological system under study.
特性
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEWBMAPHQDNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


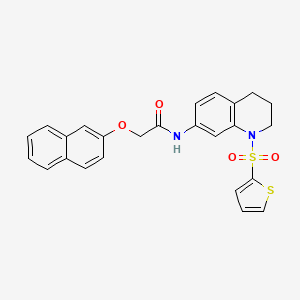
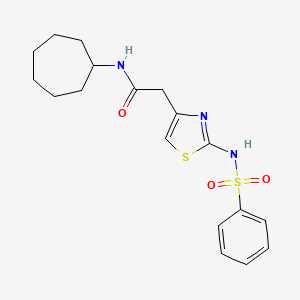
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
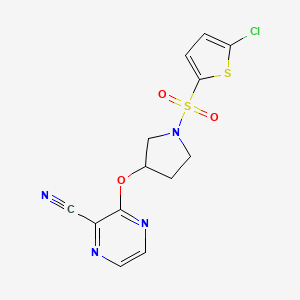
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)
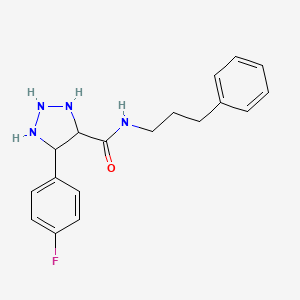
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)
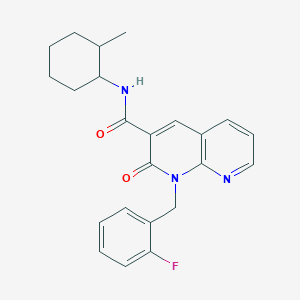
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
